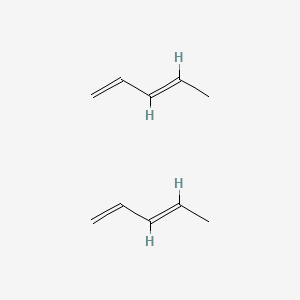

1,3-Pentadiene dimers

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Pentadiene, also known as Piperylene, is an organic compound with the formula CH3−CH=CH−CH=CH2 . It is a volatile, flammable hydrocarbon and one of the five positional isomers of pentadiene . The dimer of 1,3-Pentadiene is also referred to as Piperylene dimer .

Synthesis Analysis

The synthesis of 1,3-Pentadiene dimers involves a combination of living anionic technology and a unique alternating strategy . This method allows the preparation of novel and well-defined poly (1,3-pentadiene-co-syrene-co-1,1-diphenylethylene) resins consisting of three alternating sequences of modules . A wide composition range of new polyolefin resins with controlled molecular weight and very narrow molecular weight and composition distributions have been prepared by a one-pot living characteristic method .

Molecular Structure Analysis

The molecular structure of 1,3-Pentadiene involves the overlap of p orbitals that result in a continuous π orbital system over carbons 1-4 . This overlap results in some partial double-bond character between carbons 2 and 3 . The 3D structure of 1,3-Pentadiene can be viewed using Java or Javascript .

Chemical Reactions Analysis

1,3-Pentadiene is involved in various chemical reactions. For instance, it participates in the reactions between the NO3 radical . It also undergoes Diels–Alder reactions with 1,3-cyclopentadiene .

Physical And Chemical Properties Analysis

1,3-Pentadiene has a molecular weight of 68.1170 . It is a volatile, flammable hydrocarbon . The boiling point of 1,3-Pentadiene is 315. ± 1. K .

Applications De Recherche Scientifique

Catalytic polymerization of 1,4-pentadiene, which can be related to 1,3-pentadiene, has been studied. It was found that dimers and higher polymers could be formed, presumably through conjugation and addition reactions. Various catalysts were examined for their effectiveness in this process (Grummitt & Chudd, 1955).

Polymerization of 3-Methyl-1,3-pentadiene using specific catalyst systems has been conducted, leading to the formation of highly stereoregular polymers. This study provided insights into the crystalline structure of these polymers and their comparison with other crystalline 1,2-polydienes (Ricci et al., 2007).

Studies on Perfluoro-1,4-pentadiene, which undergoes double-bond migration to produce perfluoro-1,3-pentadiene, have been conducted. The resultant polymer samples were found to be copolymers of the 1,4-pentadiene and the 1,3-pentadiene. These polymers exhibited different physical properties, including rubbery and grainy textures (Fearn, Brown, & Wall, 1966).

The oligomerization of dienes catalyzed by the triphenylphosphine complex of palladium(0) was studied, with the main reaction product being linear dimer containing conjugated C=C bonds (Litvin, Freidlin, & Vardanyan, 1976).

Research has been conducted on distinguishing isomeric C5H8 compounds, including 1,3-pentadiene, through ion/molecule reactions. This approach is more structure-selective than traditional methods and can distinguish between isomers such as 1,4- and 1,3-pentadiene (Kascheres & Cooks, 1988).

Polymerization of 1,3-Butadiene, isoprene, (E)- and (Z)-1,3-pentadiene using catalyst systems based on CrCl2(dmpe)2 and Cr(CH3)2(dmpe)2 has been studied for chemo- and stereoselectivity, producing various polydienes (Ricci, Battistella, & Porri, 2001).

Mécanisme D'action

The mechanism of action of 1,3-Pentadiene involves the formation of a continuous π orbital system over carbons 1-4 due to the overlap of p orbitals . This results in some partial double-bond character between carbons 2 and 3 . In 1,4-pentadiene, there is no possibility of overlap between the two separate π bonds .

Safety and Hazards

Orientations Futures

Future research on 1,3-Pentadiene could focus on the thermal codimerization of cyclopentadiene with isoprene . This could lead to the formation of new isomeric adducts . Another potential area of research could be the exploration of the use of 1,3-Pentadiene in the production of plastics, adhesives, and resins .

Propriétés

IUPAC Name |

(3E)-penta-1,3-diene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8/c2*1-3-5-4-2/h2*3-5H,1H2,2H3/b2*5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMSRHPIFRZHDO-FLYFVYFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=C.CC=CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C.C/C=C/C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(2-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B579346.png)

![6-Oxa-8-azaspiro[4.5]decan-7-one,10-ethyl-(8CI)](/img/no-structure.png)

![7-Fluoro-4-nitro-1h-benzo[d]imidazole](/img/structure/B579356.png)

![[(12S,13R,18R)-3,16,20-trimethyl-15-oxa-3,20-diazapentacyclo[10.7.1.02,10.04,9.013,18]icosa-2(10),4,6,8-tetraen-17-yl]methanol](/img/structure/B579366.png)

![dimethyl (2S)-2-[[(4S)-4-(decanoylamino)-5-methoxy-5-oxopentanoyl]amino]pentanedioate](/img/structure/B579368.png)